molecular formula C16H12N2O4 B1608803 N-(Z-amino)phthalimide CAS No. 287728-91-0

N-(Z-amino)phthalimide

Cat. No. B1608803
M. Wt: 296.28 g/mol
InChI Key: MAKDEFXINYWGFH-UHFFFAOYSA-N
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Description

N-(Z-amino)phthalimide is a chemical compound with the following synonyms: N′-Z-N,N-phthaloylhydrazine and N-(Benzyloxycarbonylamino)phthalimide . It belongs to the class of phthalimides , which are versatile compounds used in organic synthesis and as protective groups for amines.


Molecular Structure Analysis

The molecular structure of N-(Z-amino)phthalimide consists of a phthalimide core with an amino group (denoted as “Z”) attached to one of the nitrogen atoms. The phthalimide moiety has the propensity to engage in various supramolecular interactions , including n-π, π-π, and dipole-dipole interactions .

Scientific Research Applications

Chemical Reactions and Synthesis

N-(Arylsulfonyloxy)phthalimides, related to N-(Z-amino)phthalimide, undergo various chemical reactions. For instance, they participate in base-catalyzed Lossen rearrangement with amines and amino acids to yield N,N'-diaryl ureas and amine salts. They also demonstrate Beckmann rearrangement, resulting in a mixture of 4-aryl-1H-2,3-benzoxazin-1-ones and diarylsulfones (Fahmy et al., 1977).

Fluorescence and Biological Probes

4-Amino substituted phthalimides, which are structurally similar to N-(Z-amino)phthalimide, can serve as fluorescent probes. The introduction of a 4-amino substituent enhances the compound's solvatochromic properties and quantum yield of fluorescence. This makes them suitable for applications as fluorescent probes and in studying the uptake and distribution of bioactive compounds (Kindahl & Chorell, 2014).

Proteinase Inhibitors

Amino acid-derived phthalimide derivatives have been explored for their inhibitory activity against serine proteinases such as human leukocyte elastase, cathepsin G, and proteinase 3. These derivatives show potential as time-dependent inhibitors, particularly against elastase and proteinase 3, highlighting their relevance in medicinal chemistry (Groutas et al., 1996).

Anticonvulsant Properties

Certain N-phenylphthalimide derivatives, closely related to N-(Z-amino)phthalimide, have been studied for their anticonvulsant properties. These compounds have shown efficacy against seizures induced by electroshock and pentylenetetrazol in animal models, suggesting their potential use in treating convulsive disorders (Bailleux et al., 1994).

CO2 Adsorption

Research has explored the use of phthalimide-modified cellulose nanofibers for carbon dioxide (CO2) adsorption. This novel application utilizes the chemical properties of phthalimide to enhance CO2 capture, demonstrating its potential in environmental applications (Sepahvand et al., 2020).

Solid Phase Peptide Synthesis

4-(N,N-dimethylamino)phthalimide-based fluorescent building blocks have been synthesized for incorporation into peptides during solid phase peptide synthesis. These modified residues show potential in biological applications, particularly in sensing protein-protein interactions (Eugenio Vázquez et al., 2004).

Synthesis of Polyimides

N-(Z-amino)phthalimide derivatives have been utilized in the synthesis of high molecular weight polyimides. These polyimides, derived from phthalimide-containing diamines, exhibit high thermal stability and glass transition temperatures, making them suitable for advanced material applications (Im & Jung, 2000).

properties

IUPAC Name

benzyl N-(1,3-dioxoisoindol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c19-14-12-8-4-5-9-13(12)15(20)18(14)17-16(21)22-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKDEFXINYWGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403235
Record name N-(Z-amino)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Z-amino)phthalimide

CAS RN

287728-91-0
Record name N-(Z-amino)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AB Charette - 2017 - books.google.com
The Handbook is a compilation of 99 articles on diverse reagents and catalysts that describe the synthesis of heteroarenes, the building blocks of a wide range of chemicals used in …
Number of citations: 8 books.google.com
R Skerlj, G Bridger, Y Zhou, E Bourque… - Journal of Medicinal …, 2013 - ACS Publications
The redesign of the previously reported thiophene-3-yl-methyl urea series, as a result of potential cardiotoxicity, was successfully accomplished, resulting in the identification of a novel …
Number of citations: 11 pubs.acs.org
CH CHEMISTS - Organomet. Chem, 1992 - Citeseer
Treatment of α, β-unsaturated ketones with hydrogen peroxide under basic conditions yields epoxy ketones, a transformation known as the Weitz–Scheffer reaction (eq 1). In recent …
Number of citations: 2 citeseerx.ist.psu.edu

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